molecular formula C14H12ClFN2O2 B2462075 2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide CAS No. 2411307-10-1

2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide

Cat. No. B2462075
CAS RN: 2411307-10-1
M. Wt: 294.71
InChI Key: ZTYASYHJXUMJCT-UHFFFAOYSA-N
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Description

2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide is not fully understood. However, it has been shown to interact with a range of biological targets, including enzymes and receptors, which may be responsible for its observed effects.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, and to modulate the activity of certain receptors, such as G protein-coupled receptors. It has also been shown to have anti-inflammatory and anti-tumor effects in vitro.

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide is its potential as a lead compound in drug discovery. Its activity against a range of biological targets makes it a promising candidate for the development of new drugs. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the study of 2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide. One area of interest is the identification of its exact mechanism of action and the biological targets that it interacts with. Another area of interest is the development of more efficient synthesis methods for this compound. Finally, further studies are needed to determine its potential as a lead compound in drug discovery and to investigate its therapeutic potential in vivo.

Synthesis Methods

The synthesis of 2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide involves a multi-step process that begins with the reaction of 3-fluorophenol with 2-bromo-3-chloropyridine to form 2-(3-fluorophenoxy)pyridine-3-bromide. This intermediate is then reacted with N-(chloromethyl)acetamide to form the final product.

Scientific Research Applications

2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against a range of biological targets, including enzymes and receptors, and has been investigated for its potential as a lead compound in drug discovery.

properties

IUPAC Name

2-chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c15-8-13(19)18-9-10-3-2-6-17-14(10)20-12-5-1-4-11(16)7-12/h1-7H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYASYHJXUMJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=CC=N2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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